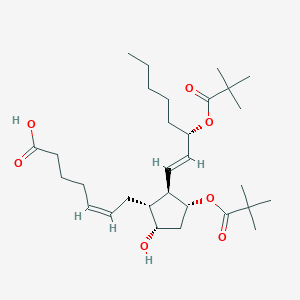

Dinoprost 11,15-dipivalte

Description

Contextualization within Synthetic Prostaglandin (B15479496) F2α Derivatives

Dinoprost (B1670695) 11,15-dipivalate belongs to a class of compounds known as prostaglandin analogs. wikipedia.org These synthetic molecules are designed to mimic the actions of natural prostaglandins (B1171923). taylorandfrancis.com Specifically, it is a derivative of Dinoprost (PGF2α), a prostaglandin that plays a role in smooth muscle contraction. ontosight.aiglpbio.com The modification involves the addition of pivaloyl groups at the 11 and 15 positions of the prostaglandin structure, a change that enhances its stability. ontosight.ai

Historical Trajectories in Prostaglandin Analog Research and Development

The study of prostaglandins dates back to the 1930s, with the initial discovery of their effects on uterine tissue. wikipedia.org The name "prostaglandin" was coined in 1935 by the Swedish physiologist Ulf von Euler, who believed they originated from the prostate gland. wikipedia.orgnih.gov It was later determined that these compounds are produced in many other tissues and have a wide range of functions. wikipedia.org

A significant breakthrough came in 1969 with the first total synthesis of PGF2α and PGE2 by E.J. Corey. wikipedia.org This achievement opened the door for the development of synthetic analogs. In the 1970s, it was discovered that certain drugs could inhibit prostaglandin synthesis, further highlighting their physiological importance. wikipedia.org The development of prostaglandin analogs like latanoprost (B1674536) in the 1990s revolutionized certain fields of medicine, particularly glaucoma treatment. wikipedia.orgentokey.com

Conceptual Framework of Dinoprost 11,15-Dipivalate as a Prodrug

Dinoprost 11,15-dipivalate is designed as a prodrug. nih.gov This means it is an inactive or less active compound that is metabolized into its active form, Dinoprost (PGF2α), within the body. nih.govcaymanchem.com The addition of the lipophilic pivaloyl ester groups enhances its ability to penetrate tissues, such as the cornea. nih.govcaymanchem.com Once inside the target tissue, cellular enzymes, specifically esterases, hydrolyze the ester bonds, releasing the biologically active Dinoprost. nih.govnih.gov This prodrug strategy is a common approach in the development of prostaglandin analogs to improve their therapeutic index. nih.gov

Structure

2D Structure

Properties

CAS No. |

135273-39-1 |

|---|---|

Molecular Formula |

C30H50O7 |

Molecular Weight |

522.72 |

IUPAC Name |

Prosta-5,13-dien-1-oic acid, 11,15-bis(2,2-dimethyl-1-oxopropoxy)-9-hydroxy-, (5Z,9alpha,11alpha,13E,15S)- |

InChI |

InChI=1S/C30H50O7/c1-8-9-12-15-21(36-27(34)29(2,3)4)18-19-23-22(16-13-10-11-14-17-26(32)33)24(31)20-25(23)37-28(35)30(5,6)7/h10,13,18-19,21-25,31H,8-9,11-12,14-17,20H2,1-7H3,(H,32,33)/b13-10-,19-18+/t21-,22+,23+,24-,25+/m0/s1 |

InChI Key |

IYMDNAOQSQYSHX-KSVYAJDJSA-N |

SMILES |

CCCCC[C@H](OC(C(C)(C)C)=O)/C=C/[C@@H]1[C@H]([C@@H](O)C[C@H]1OC(C(C)(C)C)=O)C/C=C\CCCC(O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dinoprost 11,15-dipivalte; AGN-190988; AGN 190988; AGN190988 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dinoprost 11,15 Dipivalate

Strategies for Prostaglandin (B15479496) F2α Core Synthesis

The synthesis of the fundamental Prostaglandin F2α (PGF2α) structure is a complex process that has been the subject of extensive research. Key to these syntheses are methods that ensure the correct three-dimensional arrangement of atoms, as this is crucial for the molecule's biological function.

Stereoselective Approaches in Prostaglandin Synthesis

The biological activity of prostaglandins (B1171923) is highly dependent on their specific stereochemistry. libretexts.orgtru.ca Therefore, synthetic strategies must control the formation of chiral centers within the molecule. Modern approaches often employ catalyst-controlled reactions to achieve high stereoselectivity. For instance, a rhodium-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling reaction has been used to create cyclopentyl intermediates with three contiguous stereocenters with excellent enantiomeric excess (99% ee). acs.orgnih.gov This method allows for the precise control of the absolute stereochemistry of the cyclopentane (B165970) core by selecting the appropriate ligand. acs.orgnih.gov

Chemoenzymatic methods have also emerged as powerful tools for stereoselective synthesis. nih.govresearchgate.net These methods utilize enzymes to introduce chirality with high precision. For example, a concise synthesis of PGF2α has been achieved in just five steps on a 10-gram scale using a chemoenzymatic approach. nih.govresearchgate.net This particular synthesis introduces the chiral cyclopentane core with high enantioselectivity. nih.govresearchgate.net

The importance of stereochemistry is underscored by the fact that different stereoisomers can have vastly different biological activities. libretexts.orgtru.ca For instance, in the context of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis, the stereochemistry of the product is critical. nih.govacs.org The S enantiomer of some non-steroidal anti-inflammatory drugs (NSAIDs) is effective, while the R enantiomer is not, due to the specific way it binds to the enzyme. libretexts.orgtru.ca

Utilization of Lactone Intermediates in Total Synthesis

Lactone intermediates are pivotal in the total synthesis of prostaglandins, a strategy pioneered by E.J. Corey. researchgate.netmdpi.comdiva-portal.orgnih.gov The "Corey lactone" is a key building block that allows for the convergent synthesis of various prostaglandins. nih.govresearchgate.netresearchgate.net This approach involves the independent synthesis of the cyclopentane skeleton and the two side chains, which are then assembled in the final stages. mdpi.comdiva-portal.org

The use of lactones simplifies the complex synthesis by breaking it down into more manageable steps. mdpi.comdiva-portal.org Various types of lactones, including δ-lactones and γ-lactones, are employed to construct the cyclopentane ring with its four chiral centers. mdpi.comdiva-portal.org Researchers have developed numerous methods to improve the synthesis of these crucial lactone intermediates, including new stereo-controlled and catalyzed enantioselective reactions. mdpi.comdiva-portal.org

Recent advancements have led to shorter and more efficient routes to the Corey lactone. nih.govresearchgate.net For example, an asymmetric synthesis of the Corey lactone has been achieved in just four steps from commercially available starting materials. researchgate.netresearchgate.net

Targeted Esterification for Dinoprost (B1670695) 11,15-Dipivalate Formation

The final step in the synthesis of Dinoprost 11,15-dipivalate involves the selective modification of the PGF2α core. This chemical derivatization is key to altering the compound's properties.

Introduction of Pivaloyl Groups at Specific Hydroxyl Positions

Dinoprost 11,15-dipivalate is formed by the esterification of the hydroxyl groups at the C-11 and C-15 positions of dinoprost (PGF2α) with pivaloyl groups. ontosight.ai Pivaloyl chloride or pivalic anhydride (B1165640) are common reagents used for this purpose. google.comnumberanalytics.com The pivaloyl group is a bulky, sterically hindering group that can protect sensitive functional groups from unwanted reactions. numberanalytics.com

The selection of protecting groups is a critical factor in the synthesis of prostaglandin analogues. google.com Selective esterification of a primary hydroxyl group with pivaloyl chloride can be an advantageous strategy. google.com In some synthetic routes for prostaglandin intermediates, selective protection of the 11-hydroxyl group as a pivalate (B1233124) has been achieved in good yield. lew.ro This targeted modification enhances the stability of the molecule. ontosight.ai

Influence of Stereochemistry on Compound Properties

The specific stereochemistry of Dinoprost 11,15-dipivalate, designated as (5Z,9α,11α,13E,15S), is crucial for its biological activity. ontosight.ai Even minor alterations to the three-dimensional structure can significantly impact how the molecule interacts with its biological targets, such as prostaglandin receptors. ontosight.ai

Advancements in Green Chemistry for Prostaglandin Precursors

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. jocpr.com This includes the synthesis of complex molecules like prostaglandin precursors.

Traditional organic synthesis often relies on hazardous solvents and reagents, generating significant chemical waste. jocpr.com Green chemistry seeks to address these issues by focusing on waste minimization, the use of renewable feedstocks, and the development of less toxic reagents and reaction conditions. jocpr.com

One of the key advancements in green pharmaceutical synthesis is the use of alternative, greener solvents such as water and supercritical CO2. jocpr.com Biocatalysis, which uses enzymes to catalyze reactions under mild conditions, is another important green approach. jocpr.com Enzymes can perform transformations with high specificity and efficiency, reducing the need for harsh chemicals and energy-intensive processes. jocpr.com

Electrochemical methods are also emerging as a green alternative for organic synthesis. researchgate.net These processes are often performed at room temperature and can replace the need for metal-based catalysts and strong acids or bases. researchgate.net For example, Kolbe electrolysis has been used in the synthesis of a prostaglandin precursor. researchgate.net A green synthesis method for dinoprostone (B10761402) (PGE2) has also been developed, which involves the oxidation of a protected PGF2α using an environmentally friendly reagent. google.com These advancements hold the potential to make the production of prostaglandin-related drugs more sustainable and cost-effective. nih.govresearchgate.net

Pharmacological Characterization: Molecular, Cellular, and Biochemical Research

Prostaglandin (B15479496) Receptor Binding and Agonistic Activity

Dinoprost (B1670695) 11,15-dipivalate is a synthetic analogue of prostaglandin F2α (PGF2α), also known as dinoprost. ontosight.ai Its chemical structure is characterized by the addition of pivaloyl groups at the 11 and 15 hydroxyl positions of the parent prostaglandin molecule. ontosight.ai This structural modification is intended to enhance the compound's stability, which may, in turn, influence its biological activity profile compared to the naturally occurring PGF2α. ontosight.ai The specific stereochemistry of the molecule is a critical determinant of its biological function, as precise spatial arrangement is necessary for effective interaction with target prostaglandin receptors. ontosight.ai

Prostaglandins (B1171923) exert their diverse physiological effects by binding to a family of G protein-coupled receptors (GPCRs). The parent compound, dinoprost (PGF2α), primarily interacts with the prostaglandin F2α receptor, commonly referred to as the FP receptor. frontiersin.org The action of PGF2α is contingent upon the density of FP receptors present on the cell membrane of target tissues, such as the corpus luteum. frontiersin.org As a derivative, Dinoprost 11,15-dipivalate is anticipated to exhibit a similar interaction profile, targeting the FP receptor to initiate a biological response. ontosight.ai

Dinoprost, the parent compound of Dinoprost 11,15-dipivalate, is a potent and selective agonist for the FP receptor. uniprot.org Activation of the FP receptor by an agonist like dinoprost initiates a cascade of intracellular events that lead to specific physiological outcomes, including the contraction of smooth muscle in various tissues such as the myometrium, bronchi, and blood vessels, as well as potent luteolytic activity (the degradation of the corpus luteum). frontiersin.orguniprot.org

The receptor-mediated physiological activity of PGF2α is typically observed at nanomolar concentrations, with maximal contraction of ovine myometrium being achievable at a concentration of 125 nM in vitro. uniprot.org The agonistic binding to the FP receptor is the fundamental mechanism through which PGF2α and its analogues exert their pharmacological effects.

Table 1: Prostaglandin F2α (Dinoprost) Receptor Interaction

| Receptor Subtype | Agonist Activity | Primary Signaling Protein | Physiological Effect Concentration |

|---|

Interaction with Prostaglandin Receptors

Intracellular Signaling Cascades and Biochemical Pathways

While direct studies on Dinoprost 11,15-dipivalate are limited, the intracellular signaling pathways of its parent compound, dinoprost (PGF2α), are well-characterized. The FP receptor is canonically coupled to G proteins of the Gq/G11 class. ebi.ac.uk Upon agonist binding, the activated Gαq subunit stimulates the enzyme phospholipase C (PLC). nih.govnih.gov PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. nih.gov This elevation of intracellular free calcium is a critical step in mediating many of the physiological effects of PGF2α, such as smooth muscle contraction. frontiersin.orgnih.gov Research in human myometrial cells has confirmed that the PGF2α-induced calcium response is mediated through both Gαq and Gαi protein coupling. frontiersin.orgnih.govresearchgate.net

The primary signaling pathway for the FP receptor does not directly involve the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). nih.govlabclinics.com Activation of the Gαq pathway does not typically lead to the stimulation of adenylyl cyclase, the enzyme responsible for cAMP production. labclinics.com Studies have shown that stimulation of the FP receptor alone results in only marginal, if any, increases in intracellular cAMP levels. nih.govlabclinics.com

However, evidence of cross-talk between prostaglandin receptor signaling pathways exists. In cells where the FP receptor is co-expressed with Gs-coupled receptors, such as the prostaglandin E2 receptor subtype EP2, FP receptor activation can augment cAMP production. nih.govnih.govoup.com This potentiation occurs when the Gαq-mediated increase in intracellular calcium, along with calmodulin, activates calcium-sensitive isoforms of adenylyl cyclase (e.g., AC3). nih.govnih.gov Therefore, while not a direct effect, the signaling cascade initiated by the FP receptor can indirectly modulate cAMP concentrations under specific cellular contexts.

Table 2: Intracellular Signaling Pathways of the Prostaglandin F2α Receptor

| Pathway | Primary Effector | Second Messenger(s) | Downstream Effect |

|---|---|---|---|

| Gαq Pathway | Phospholipase C (PLC) | Inositol Trisphosphate (IP3), Diacylglycerol (DAG) | Increased intracellular Ca²⁺, Protein Kinase C (PKC) activation |

| Gαi Pathway | Adenylyl Cyclase (Inhibition) | Decreased cAMP (context-dependent) | Contributes to calcium response in some tissues |

Specific research exploring the role of Dinoprost 11,15-dipivalate in necroptotic pathways is not available in the reviewed scientific literature. Necroptosis is a form of programmed necrosis, or inflammatory cell death, distinct from apoptosis. However, studies on its parent compound, dinoprost (PGF2α), provide insight into its role in other forms of programmed cell death involved in cellular regression. In goat luteal cells, PGF2α has been shown to induce endoplasmic reticulum (ER) stress, which subsequently triggers both autophagy and apoptosis, leading to the regression of the corpus luteum. These findings point to the involvement of programmed cell death mechanisms in the luteolytic action of PGF2α, although a direct link to necroptosis has not been established.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Dinoprost 11,15-dipivalate |

| Dinoprost (Prostaglandin F2α) |

| Prostaglandin E2 |

| Cyclic Adenosine Monophosphate (cAMP) |

| Inositol 1,4,5-trisphosphate (IP3) |

| Diacylglycerol (DAG) |

| Calmodulin |

| Butaprost |

| Cloprostenol (B1669231) |

| Bimatoprost |

mRNA Expression Modulation (e.g., RIPK1, RIPK3)

Dinoprost 11,15-dipivalate, as a prodrug of dinoprost (Prostaglandin F2α or PGF2α), is anticipated to influence cellular pathways regulated by its active metabolite. Research into the effects of PGF2α on gene expression has revealed its capacity to modulate key regulators of cell death pathways, such as necroptosis. Necroptosis is a form of programmed cell death mediated by Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). nih.gov

Studies investigating the impact of a PGF2α analogue (dinoprost) on bovine corpus luteum have shown that its administration can alter the mRNA expression of genes central to the necroptosis pathway. nih.gov Specifically, in the middle-stage corpus luteum, both local and systemic administration of a PGF2α analogue led to an increase in the expression of RIPK1 and RIPK3 mRNA. nih.gov This upregulation suggests an activation of the necroptotic pathway, which is a crucial mechanism in the structural regression of the corpus luteum. nih.gov The expression of these genes is often suppressed in cancerous tissues, indicating their potential role as tumor suppressors. nih.govjcancer.org The modulation of RIPK1 and RIPK3 is a critical event, as these kinases can form a complex called the necrosome, which ultimately leads to membrane rupture and cell death. nih.gov

Table 1: Modulation of Necroptosis-Related Gene Expression by PGF2α Analogue

| Gene | Modulatory Effect | Tissue Context | Reference |

| RIPK1 | Upregulation of mRNA expression | Mid-stage bovine corpus luteum | nih.gov |

| RIPK3 | Upregulation of mRNA expression | Mid-stage bovine corpus luteum | nih.gov |

Metabolic Transformation and Enzymatic Hydrolysis Studies

Dinoprost 11,15-dipivalate is a prodrug, meaning it is a pharmacologically inactive compound that is converted into its active form within the body through metabolic processes. scirp.org The core of its design involves the attachment of two pivaloyl (trimethylacetyl) ester groups at the 11 and 15 positions of the dinoprost molecule. ontosight.ainih.gov This structural modification enhances the lipophilicity of the compound, which can improve its permeability across biological membranes. scirp.org

The bioconversion to the active metabolite, dinoprost (PGF2α), occurs via enzymatic hydrolysis. nih.gov Esterase enzymes present in various tissues recognize and cleave the ester bonds, releasing the pivaloyl groups and unmasking the hydroxyl groups at the 11 and 15 positions. nih.gov This hydrolysis restores the molecule to its biologically active form, PGF2α, allowing it to interact with its target receptors. nih.gov This process is a common strategy in drug design to improve the delivery and absorption of a parent drug. scirp.org

When administered ocularly, prostaglandin prodrugs like Dinoprost 11,15-dipivalate are subject to first-pass metabolism within ocular tissues. In vitro studies using human cornea have demonstrated that ester prodrugs of PGF2α undergo significant metabolic activity upon penetration. nih.gov The cornea contains esterases that initiate the hydrolysis of the prodrug as it passes through the tissue. nih.gov

Research comparing various PGF2α prodrugs found that all tested ester derivatives underwent this corneal first-pass metabolism. nih.gov While the dipivaloyl ester modification increases lipophilicity, studies have shown that its corneal penetration may be slower compared to some other PGF2α ester prodrugs, such as the 11-pivaloyl ester. nih.gov This metabolic conversion within the target tissue is a critical step for the prodrug to exert its therapeutic effect, as the active form is released directly at the site of action. nih.gov

Following the initial hydrolysis of Dinoprost 11,15-dipivalate to its active form, dinoprost (PGF2α), the molecule undergoes further metabolic inactivation through enzymatic pathways. A primary route for prostaglandin catabolism is the enzymatic dehydrogenation of the 15-hydroxyl group. This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts the 15-hydroxyl group into a ketone, forming 15-oxo-PGF2α. This step is considered the main rate-limiting reaction in the biological inactivation of prostaglandins.

The metabolic cascade continues after the initial oxidation step. The product of 15-PGDH activity, 15-oxo-PGF2α, is rapidly acted upon by another enzyme, 15-oxo-prostaglandin Δ13-reductase. This enzyme reduces the double bond at the 13,14 position. The resulting molecule is 13,14-dihydro-15-oxo-PGF2α, a major, biologically inactive metabolite of PGF2α that is stable and can be measured in plasma and urine to assess PGF2α production. nih.govhmdb.ca The presence of this metabolite has been confirmed in plasma samples following the administration of compounds that stimulate prostaglandin synthesis, verifying this metabolic pathway in humans. nih.gov

Table 2: Metabolic Pathway of Dinoprost 11,15-Dipivalate

| Compound | Metabolic Process | Key Enzyme(s) | Resulting Product | Reference |

| Dinoprost 11,15-dipivalate | Ester Hydrolysis | Esterases | Dinoprost (PGF2α) | nih.govnih.gov |

| Dinoprost (PGF2α) | Dehydrogenation | 15-PGDH | 15-oxo-PGF2α | |

| 15-oxo-PGF2α | Reduction | 15-oxo-prostaglandin Δ13-reductase | 13,14-dihydro-15-oxo-PGF2α | nih.gov |

Enzymatic Dehydrogenation Pathways

Structure-Activity Relationship (SAR) Investigations of Dinoprost 11,15-Dipivalate and Analogs

For prostaglandin F2α analogs, several structural features are critical for activity. The configuration of the hydroxyl groups at positions 11 and 15 is crucial for receptor binding and agonist activity. nih.gov The addition of ester groups, as seen in Dinoprost 11,15-dipivalate, creates a prodrug that must be hydrolyzed to become active. This esterification significantly increases lipophilicity but reduces the immediate affinity and potency for the prostaglandin F (FP) receptor until the ester groups are cleaved. nih.gov

SAR studies on PGF2α analogs have shown that modifications to the omega side chain can dramatically alter the potency and receptor profile. nih.gov For instance, replacing part of the omega-chain with a benzene (B151609) ring, as in 17-phenyl-18,19,20-trinor PGF2α, can result in a much higher therapeutic index compared to the parent PGF2α. nih.gov The specific stereochemistry of the core prostaglandin structure is also vital; inverting the configuration at carbon-9 or carbon-11 (B1219553) can change the compound's potency and receptor selectivity. ontosight.ainih.gov The carboxyl group of the alpha chain is another important feature for activity, and converting it to an ester, as in many therapeutic prostaglandin analogs, is a common prodrug strategy to enhance corneal penetration. nih.gov

Table 3: Key Structural Features and Their Impact on Activity

| Structural Feature | Modification | Impact on Activity | Reference |

| 11- and 15-Hydroxyl Groups | Esterification (e.g., pivalate (B1233124) esters) | Creates a prodrug with reduced initial receptor affinity; requires hydrolysis to become active. | nih.gov |

| Omega Side Chain | Replacement with a phenyl group (e.g., latanoprost) | Can significantly increase potency and improve the therapeutic index. | nih.gov |

| Prostaglandin Core | Inversion of stereochemistry at C-9 or C-11 | Alters potency and receptor binding profile. | nih.gov |

| Alpha Side Chain | Esterification of the C-1 carboxyl group | A common prodrug strategy to enhance lipophilicity and tissue penetration. | nih.gov |

Correlating Molecular Structure with Biological Activity

The biological activity of Dinoprost 11,15-dipivalate is intrinsically linked to its unique molecular architecture, which is a modification of the endogenous prostaglandin F2α (PGF2α), also known as Dinoprost. ontosight.ainih.gov Dinoprost 11,15-dipivalate is a synthetic prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into the active compound, Dinoprost. nih.gov The core structure consists of a cyclopentane (B165970) ring with two aliphatic side chains, which is characteristic of prostaglandins.

The key structural modification in Dinoprost 11,15-dipivalate is the esterification of the hydroxyl (-OH) groups at the carbon-11 and carbon-15 (B1200482) positions with pivalic acid, forming pivaloyl (or pivalate) esters. ontosight.ai These bulky ester groups significantly increase the lipophilicity of the molecule compared to its parent compound, Dinoprost. This chemical alteration is a deliberate design choice to enhance the compound's ability to penetrate biological membranes, such as the cornea. researchgate.net

Once the prodrug reaches the target tissue, endogenous esterase enzymes hydrolyze the ester bonds, releasing the active metabolite, Dinoprost (PGF2α). nih.govresearchgate.net The released Dinoprost then exerts its biological effects by interacting with specific prostaglandin receptors. The addition of the dipivalate groups also affects the compound's stability and pharmacokinetics. ontosight.ai Research comparing various PGF2α esters has shown that the 11,15-dipivaloyl ester has a significantly slower rate of hydrolysis in ocular tissues compared to other esters, such as the PGF2α-1-isopropyl ester. nih.gov Despite this much slower conversion to the active form, the compound remains a potent agent, suggesting that the sustained release of Dinoprost contributes to its efficacy. nih.gov

| Feature | Dinoprost (PGF2α) | Dinoprost 11,15-dipivalate |

|---|---|---|

| Chemical Class | Naturally Occurring Prostaglandin nih.gov | Synthetic Prostaglandin Ester Prodrug ontosight.ainih.gov |

| Molecular Formula | C₂₀H₃₄O₅ nih.gov | C₃₀H₅₀O₇ nih.gov |

| Functional Group at C-11 | Hydroxyl (-OH) nih.gov | Pivaloyl Ester (-OC(O)C(CH₃)₃) ontosight.ai |

| Functional Group at C-15 | Hydroxyl (-OH) nih.gov | Pivaloyl Ester (-OC(O)C(CH₃)₃) ontosight.ai |

| Relative Lipophilicity | Lower | Higher researchgate.net |

| Biological Form | Active Compound | Inactive Prodrug nih.gov |

Impact of Stereochemical Modifications on Potency and Receptor Profile

The stereochemistry of Dinoprost 11,15-dipivalate is a critical determinant of its biological potency and receptor interaction profile. The precise three-dimensional arrangement of atoms is essential for the molecule to bind effectively to its target, the prostaglandin F (FP) receptor. The accepted stereochemical configuration for biologically active Dinoprost and its derivatives is (5Z,9α,11α,13E,15S). ontosight.ai

Any deviation from this specific stereoisomeric form can lead to a dramatic reduction or complete loss of biological activity. The stereocenters on the cyclopentane ring (at carbons 9 and 11) and the alpha and omega side chains (at carbon 15) must maintain their natural configuration for optimal receptor fit and activation.

9α and 11α Hydroxyl Groups : The 'α' designation indicates that the substituents at these positions on the cyclopentane ring project below the plane of the ring. This specific orientation is crucial for high-affinity binding to the FP receptor.

15S Hydroxyl Group : The 'S' configuration of the hydroxyl group on the omega side chain is also vital for potent activity. Modification to the 15R configuration typically results in a significant loss of potency.

While Dinoprost 11,15-dipivalate is a prodrug, the stereochemistry of the core molecule is preserved during its synthesis. ontosight.ai This ensures that upon hydrolysis in the body, the released Dinoprost has the correct spatial arrangement to potently and selectively activate FP receptors, leading to its characteristic physiological effects. ontosight.ainih.gov Altering the stereochemistry could not only reduce potency at the FP receptor but could also potentially change the receptor profile, leading to interactions with other prostanoid receptors (e.g., EP, DP), which is generally an undesirable outcome in rational drug design. researchgate.net

| Stereochemical Feature | Required Configuration | Significance for Biological Activity |

|---|---|---|

| C-5 Double Bond | Z (cis) | Maintains the correct orientation of the alpha-carboxyl chain. |

| C-9 Substituent | α (alpha) | Essential for proper fit and high-affinity binding to the FP receptor. |

| C-11 Substituent | α (alpha) | Crucial for FP receptor binding and subsequent activation. |

| C-13 Double Bond | E (trans) | Ensures the correct spatial orientation of the omega side chain. |

| C-15 Substituent | S | A key determinant of potency; the S-hydroxyl is required for strong agonist activity. |

Rational Design Principles for Enhanced Activity

The development of Dinoprost 11,15-dipivalate is a clear example of rational drug design, where a naturally occurring molecule (PGF2α) is chemically modified to optimize its properties for a specific therapeutic application. The primary goal was to create a PGF2α analog with improved ocular hypotensive activity, which is useful in the management of conditions like glaucoma. nih.govwiley.com The design principles focused on creating a prodrug that could efficiently penetrate the cornea and provide a sustained therapeutic effect.

Enhancing Lipophilicity for Improved Permeation : One of the main barriers for topically applied ocular drugs is the cornea, which has both lipophilic and hydrophilic layers. PGF2α itself has limited ability to penetrate the cornea. The rational design principle was to mask the two polar hydroxyl groups at C-11 and C-15 with bulky, nonpolar pivaloyl groups. ontosight.airesearchgate.net This esterification dramatically increases the molecule's lipophilicity, facilitating its passage through the lipid-rich layers of the cornea. researchgate.net

Modulating Hydrolysis for Sustained Effect : The choice of the pivaloyl ester was not arbitrary. The bulky nature of these groups provides steric hindrance, which protects the ester linkages from rapid enzymatic hydrolysis. nih.gov Studies have shown that the hydrolysis rate of the 11,15-dipivaloyl ester is up to 1000 times slower than that of the PGF2α-1-isopropyl ester. nih.gov This slow and sustained conversion to the active Dinoprost in the target tissue (e.g., iris-ciliary body) ensures a prolonged duration of action, which is a desirable characteristic for an ocular hypotensive agent. nih.gov

Preservation of the Core Pharmacophore for Receptor Selectivity : While the hydroxyl groups were modified for pharmacokinetic reasons, the fundamental structure of the PGF2α pharmacophore was intentionally preserved. This includes the carboxylic acid group on the alpha chain, the specific stereochemistry of the cyclopentane ring, and the structure of the side chains. ontosight.ai This ensures that once the pivaloyl groups are cleaved, the resulting Dinoprost molecule retains its high affinity and selectivity for the FP receptor, thereby minimizing off-target effects that could arise from activating other prostaglandin receptor subtypes. nih.govresearchgate.net

| Design Principle | Structural Modification | Resulting Property/Advantage |

|---|---|---|

| Increase lipophilicity | Addition of two pivaloyl ester groups at C-11 and C-15. ontosight.ai | Enhanced penetration through the cornea. researchgate.net |

| Create a prodrug | Esterification of C-11 and C-15 hydroxyl groups. nih.gov | The molecule is inactive until hydrolyzed in the target tissue, releasing the active drug Dinoprost. nih.gov |

| Achieve sustained action | Use of bulky pivaloyl esters. nih.gov | Slows the rate of enzymatic hydrolysis, leading to a prolonged therapeutic effect. nih.gov |

| Maintain receptor selectivity | Preservation of the core PGF2α structure and stereochemistry. ontosight.ai | Ensures the active metabolite (Dinoprost) potently targets the FP receptor. researchgate.net |

Preclinical and Veterinary Research: Functional Applications and Model Systems

Research in Animal Reproductive Physiology

The primary area of research for dinoprost (B1670695) centers on its profound effects within the female reproductive system, particularly its ability to influence the lifespan of the corpus luteum (CL) and contractility of the uterus.

The regression of the corpus luteum, a process known as luteolysis, is critical for the regulation of the estrous cycle. Dinoprost is a well-established luteolytic agent, and research has delved into the specific mechanisms through which it induces this effect. Luteolysis comprises two main components: functional luteolysis, the cessation of progesterone (B1679170) production, and structural luteolysis, the physical regression and cell death of the luteal tissue. frontiersin.orgfrontiersin.org

Preclinical studies in bovine models have shown that dinoprost administration triggers a cascade of events leading to CL demise. A key aspect of functional luteolysis is the downregulation of the Steroidogenic Acute Regulatory Protein (STAR). frontiersin.orgfrontiersin.orgnih.gov This protein is essential for the transport of cholesterol into the mitochondria, the rate-limiting step in progesterone synthesis. By decreasing the expression of STAR, dinoprost effectively shuts down the CL's primary function of producing progesterone. frontiersin.orgfrontiersin.org

Concurrently, dinoprost initiates structural luteolysis by activating specific cell death pathways. Research has identified that necroptosis, a form of programmed necrosis, plays a role in this process. frontiersin.org Studies have demonstrated an increase in the messenger RNA (mRNA) levels of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), key mediators of necroptosis, following dinoprost treatment in bovine CL. frontiersin.orgfrontiersin.orgnih.gov This suggests that dinoprost actively promotes the cellular disassembly of the corpus luteum. In addition to its effects on progesterone, dinoprost has also been shown to stimulate the release of oxytocin (B344502). frontiersin.orgfrontiersin.orgnih.gov

The influence of dinoprost on blood flow to the corpus luteum is complex and has been a subject of detailed investigation using technologies like color Doppler ultrasonography. frontiersin.orgnih.gov Contrary to what might be expected for a regressing tissue, studies in cows and heifers have demonstrated that dinoprost administration can cause an initial, transient increase in corpus luteum blood flow (CLBF). frontiersin.orgfrontiersin.orgnih.gov This increase in blood flow can be observed within minutes to hours after treatment and occurs paradoxically alongside the initiation of the decline in progesterone levels in a mature CL. frontiersin.orgnih.gov

Further research in ewes and cattle has linked this initial vasodilation to the action of nitric oxide (NO). nih.govunl.edu Studies suggest that PGF2α stimulates the expression of endothelial nitric oxide synthase (eNOS) primarily in the peripheral region of the corpus luteum. unl.edu The resulting NO production leads to vasodilation and increased blood flow in this specific area, which is considered one of the earliest physiological responses to PGF2α in the process of luteolysis. unl.edu However, this initial increase in blood flow is temporary. In ewes, dinoprost was found to increase blood velocity significantly within half an hour of treatment. nih.gov In contrast, studies on the PGF2α analog cloprostenol (B1669231) showed a decrease in blood flow. nih.gov The luteolytic response varies depending on the age of the corpus luteum; early-stage CLs are often resistant to the effects of dinoprost. frontiersin.orgnih.gov

Table 1: Summary of Dinoprost Effects on Luteal Blood Flow in Preclinical Models

| Animal Model | Luteal Stage | Observed Effect on Blood Flow | Timing of Effect | Associated Findings | Citations |

|---|---|---|---|---|---|

| Cow | Mid-luteal | Increased CLBF | Within 2 hours | Accompanied by decreased progesterone levels. | frontiersin.orgfrontiersin.org |

| Heifer | Mid-luteal | Increased luteal blood flow | Within 10-30 minutes | Followed by a luteolytic decrease in progesterone. | nih.gov |

| Heifer | Early-luteal | Increased luteal blood flow | Within 10-30 minutes | Not followed by a luteolytic decrease in progesterone (CL resistance). | nih.gov |

| Ewe | Mature CL | Increased blood velocity | Within 30 minutes | Associated with a significant increase in nitric oxide levels. | nih.gov |

| Cow | Mature CL | Increased blood flow in CL periphery | Acute phase | Mediated by nitric oxide (NO) via eNOS stimulation. | unl.edu |

Dinoprost, as a PGF2α analogue, is a potent uterotonic agent, meaning it stimulates the contraction of the myometrium (uterine smooth muscle). This action is fundamental to its use in various reproductive applications. Prostaglandins (B1171923) are recognized as key inflammatory mediators that promote myometrial contractions, which are essential for processes like parturition (birth) and the expulsion of uterine contents. reprocell.com

In vitro studies using uterine smooth muscle strips serve as a primary preclinical model to evaluate contractility. Research on human myometrial tissue has shown that PGF2α induces a contractile response. nih.gov However, the responsiveness can vary; myometrium from pregnant women has been observed to have a weaker contractile response to PGF2α compared to tissue from nonpregnant women or to other uterotonins like oxytocin under the same in vitro conditions. nih.gov Despite this relative difference, its ability to induce uterine contractions is a core component of its physiological profile. This contractile effect is harnessed for therapeutic purposes such as the treatment of pyometra (chronic endometritis), which requires uterine evacuation. zoetisus.com

One of the most widespread veterinary applications of dinoprost is in estrus synchronization programs for livestock, particularly cattle. k-state.eduoregonstate.edujarvm.com These protocols are designed to bring a large percentage of a herd into heat (estrus) at a predetermined and predictable time, which is highly beneficial for the efficient use of artificial insemination (AI). k-state.eduvetscraft.com

The principle behind its use is the reliable induction of luteolysis. vetscraft.com By administering dinoprost during the phase of the estrous cycle when a mature corpus luteum is present (diestrus), the CL is regressed. jarvm.com This terminates the production of progesterone, which otherwise inhibits the final maturation of ovarian follicles and the onset of estrus. vetscraft.com Once the progesterone block is removed, follicular development resumes, leading to a surge in estrogen, signs of estrus, and subsequent ovulation, typically within two to five days. oregonstate.eduvetscraft.com Various protocols have been developed to optimize synchronization.

Table 2: Common Estrus Synchronization Strategies Utilizing Dinoprost (PGF2α)

| Protocol Name | Description | Typical Outcome | Citations |

|---|---|---|---|

| Single Injection | A single injection is given to a herd. Only effective in animals with a mature CL (Day 6-17 of cycle). | Synchronizes a portion of the herd. Requires heat detection over several days. | oregonstate.edu |

| Two Injections | Two injections are administered 11 to 14 days apart. The first injection synchronizes a portion of the herd, and the second injection synchronizes the remainder. | High percentage of cycling animals exhibit estrus 2-5 days after the second injection. Allows for timed AI. | k-state.eduoregonstate.edujarvm.com |

| Ovsynch (GPG) | A combination protocol involving an injection of GnRH, followed 7 days later by PGF2α, and a second GnRH injection ~48 hours after that. | Designed to control both follicular development and luteolysis, allowing for fixed-time AI without heat detection. | k-state.edujarvm.comvetscraft.com |

| Progestogen + PGF2α | Involves the use of a progesterone-releasing device (e.g., CIDR) to control the cycle, with a PGF2α injection given near the time of device removal to ensure luteolysis. | Effective in both cycling and non-cycling (anestrous) animals. | jarvm.comvetscraft.com |

Induction of Uterine Contractility in Preclinical Models

Exploration of Other Preclinical Physiological Effects

While its reproductive applications are most prominent, the biological activity of dinoprost extends to other tissues containing smooth muscle.

Preclinical research has confirmed that the contractile effects of PGF2α are not limited to the uterus. A study using smooth muscle strips from the male rabbit urinary tract demonstrated this broader activity. nih.gov In this model, PGF2α induced contractions in smooth muscle from both the urinary bladder body and base. nih.gov Furthermore, it also caused the urethral smooth muscle strips to contract. nih.gov The study concluded that these contractions are primarily mediated by an influx of calcium into the muscle cells. nih.gov This research highlights the systemic potential of PGF2α analogues to influence smooth muscle function in various organ systems beyond the reproductive tract.

Table of Mentioned Compounds

| Compound Name |

|---|

| 15-Methyl-PGF2 alpha |

| Calcium |

| Cloprostenol |

| Dinoprost |

| Dinoprost 11,15-dipivalate |

| Endothelin-1 |

| Estradiol (B170435) Benzoate |

| Gonadotropin-Releasing Hormone (GnRH) |

| Isradipine |

| Isoprenaline |

| Melengestrol Acetate (MGA) |

| Mifepristone |

| Nitric Oxide |

| Norgestomet |

| Oxytocin |

| Progesterone |

| Prostaglandin (B15479496) F2α (PGF2α) |

| Receptor-Interacting Protein Kinase 1 (RIPK1) |

| Receptor-Interacting Protein Kinase 3 (RIPK3) |

| Steroidogenic Acute Regulatory Protein (STAR) |

Investigations into Inflammatory and Immune Responses (Non-Clinical)

While Dinoprost, the parent compound of Dinoprost 11,15-dipivalate, is a known inflammatory mediator, specific non-clinical studies detailing the inflammatory and immune response profiles of the 11,15-dipivalate ester are not extensively covered in the available scientific literature. Research has primarily concentrated on its pharmacological action as a prodrug and its permeability characteristics rather than its direct effects on inflammatory or immune pathways.

Advanced Research Methodologies and Animal Models

Advanced methodologies have been crucial in characterizing Dinoprost 11,15-dipivalate, a lipophilic prodrug designed to enhance the corneal penetration of its parent compound, Dinoprost (PGF2α).

In Vitro and Ex Vivo Tissue Permeability Assays (e.g., Ocular Tissues)

The primary goal of creating the 11,15-dipivalate ester of Dinoprost is to improve its ability to cross the cornea. To this end, researchers have employed various in vitro and ex vivo models to quantify this enhancement. Studies have utilized excised ocular tissues from animal models, such as rabbits, to measure the permeability of the compound. These assays are critical for understanding the rate and extent of drug absorption into the eye.

A key finding from these studies is that the dipivalate ester significantly increases the lipophilicity of the parent PGF2α molecule. This chemical modification is designed to facilitate passage through the lipid-rich corneal epithelium. Research has demonstrated that once Dinoprost 11,15-dipivalate permeates the cornea, it undergoes enzymatic hydrolysis by esterases within the corneal tissue, converting it back to the active parent compound, Dinoprost.

To precisely measure the transcorneal permeability of compounds, researchers have utilized modified Ussing perfusion chambers. These devices allow for the mounting of excised corneal tissue, separating two fluid-filled chambers representing the tear side (anterior) and the aqueous humor side (posterior). This setup enables the controlled study of substance passage across the tissue. While the Ussing chamber is a standard tool for such permeability studies in ophthalmology, specific documented use in published research for Dinoprost 11,15-dipivalate is not prominently detailed. However, this methodology is fundamental to the type of permeability research conducted on ophthalmic prodrugs of this class.

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for quantifying the results of permeability assays. In the context of Dinoprost 11,15-dipivalate research, HPLC is used to measure the concentration of the compound and its metabolites (like the parent Dinoprost) in the fluid collected from the receiving chamber of the permeability apparatus. This allows for the calculation of specific permeability coefficients. For instance, studies on analogous prostaglandin esters have used HPLC to confirm that the esterified form penetrates the cornea more effectively than the parent acid and is subsequently converted to the active drug within the eye.

Use of Modified Ussing Perfusion Chambers

Development and Validation of Predictive Animal Models

Predictive animal models are indispensable for evaluating the pharmacological effects of ophthalmic drugs before human trials.

Non-clinical in vivo studies for prostaglandin analogues like Dinoprost 11,15-dipivalate have been conducted in various animal models, including rabbits and cats. These models are used to assess the drug's efficacy, primarily its ability to lower intraocular pressure (IOP). For example, research has shown that topically applied prostaglandin F2α (the active form of Dinoprost 11,15-dipivalate) and its esters can induce a significant reduction in IOP in cats.

In these studies, the dipivalate ester of PGF2α demonstrated a more pronounced and sustained ocular hypotensive effect compared to the unmodified parent compound. This enhanced activity is attributed to the improved corneal penetration of the lipophilic prodrug. The data from these animal models were crucial in validating the prodrug strategy and establishing the pharmacological basis for its potential therapeutic use.

Intra-Corpus Luteum Injection Techniques for Mechanistic Studies

The direct administration of substances into the corpus luteum (CL) provides a valuable method for investigating the direct mechanisms of action of prostaglandin analogues like dinoprost, bypassing systemic circulation and metabolism. In veterinary preclinical research, particularly in bovine models, intra-CL injection has been utilized to elucidate the specific luteolytic cascade of events. frontiersin.orgnih.govnih.gov

Studies have demonstrated that this technique allows for the examination of dose-dependent effects on luteal function. For instance, research involving the intra-CL injection of dinoprost at varying doses (e.g., 1.25 mg, 2.5 mg, and 5 mg) has been conducted to determine the minimum effective dose required to induce luteolysis. nih.govnih.gov This is a fraction of the dose typically administered intramuscularly (IM), highlighting the localized potency of the compound. nih.gov The procedure involves ultrasound-guided injection, ensuring precise delivery into the luteal tissue. This method has been instrumental in comparing the direct effects of dinoprost within the CL to the systemic effects observed after conventional IM administration. frontiersin.orgnih.gov By using this technique, researchers can study the direct molecular and cellular changes within the CL, such as alterations in gene expression and hormone secretion, in response to the prostaglandin analogue, providing a clearer understanding of its luteolytic mechanisms. frontiersin.orgnih.gov

Application of Color Doppler Ultrasonography in Animal Studies

Color Doppler ultrasonography is a non-invasive imaging technique crucial in preclinical and veterinary research for assessing blood flow changes within reproductive structures, including the corpus luteum. researchcommons.orgresearchgate.netfrontiersin.org This technology is based on the Doppler effect, which detects changes in the frequency of ultrasound waves as they reflect off moving red blood cells. animal-reproduction.orgfrontiersin.org It provides a real-time, visual representation of blood perfusion, which is a key indicator of tissue functionality. researchcommons.organimal-reproduction.org

In studies involving prostaglandin analogues, color Doppler ultrasonography is employed to monitor the dynamic changes in luteal blood flow (CLBF) following administration. frontiersin.orgnih.govscielo.org.mx For example, after the administration of dinoprost, either via intra-CL injection or IM, color Doppler can quantify the initial increase in blood flow, followed by a subsequent decrease, which is characteristic of the luteolytic process. nih.govnih.gov This allows researchers to correlate vascular changes with functional changes, such as progesterone secretion. frontiersin.orgnih.gov

The technique is also used to assess the functionality of the CL for applications like embryo transfer, where adequate blood perfusion is a predictor of pregnancy success. frontiersin.organimal-reproduction.orgnih.gov By measuring parameters such as the area of blood flow, researchers can gain insights into the physiological response of the CL to prostaglandin analogues and other interventions. researchcommons.orgmdpi.com This makes color Doppler ultrasonography an invaluable tool for both physiological studies and for improving reproductive management strategies in veterinary medicine. researchgate.netanimal-reproduction.orgscielo.org.mx

Biochemical and Molecular Analyses in Preclinical Samples (e.g., Hormonal Assays, Gene Expression)

Preclinical studies on dinoprost and its analogues involve detailed biochemical and molecular analyses to understand their effects on the corpus luteum at a cellular level. These analyses typically include hormonal assays and gene expression studies from samples collected during in vivo and in vitro experiments. life-science-alliance.orglife-science-alliance.org

Hormonal Assays: A primary focus of these studies is the measurement of progesterone, the main hormone produced by the corpus luteum. life-science-alliance.orglife-science-alliance.org Following the administration of a prostaglandin F2α (PGF2α) analogue, serum and luteal tissue progesterone concentrations are monitored over time. A significant decrease in progesterone levels is a key indicator of functional luteolysis. frontiersin.orglife-science-alliance.org For instance, studies have shown a decrease in serum progesterone as early as two hours post-injection of a PGF2α analogue, with a more substantial drop in tissue progesterone by four hours. life-science-alliance.org In addition to progesterone, other hormones like oxytocin may also be measured, as PGF2α can stimulate its release, which is involved in the luteolytic process. nih.gov

Gene Expression: Molecular analyses focus on changes in the expression of key genes involved in steroidogenesis, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis). Using techniques like quantitative real-time PCR (qPCR), researchers can measure the mRNA levels of specific genes. For example, the expression of Steroidogenic Acute Regulatory Protein (STAR), a key enzyme in progesterone synthesis, is often downregulated following treatment with a PGF2α analogue. nih.gov Conversely, the expression of genes involved in cell death pathways, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, may be upregulated, indicating the initiation of structural regression of the corpus luteum. nih.govnih.gov Other molecular investigations have explored the effects of PGF2α on mitochondrial dynamics, revealing increased phosphorylation of proteins like DRP1 and MFF, which are involved in mitochondrial fission, and activation of mitophagy-related proteins like PINK1 and AMPK. life-science-alliance.orglife-science-alliance.org

These biochemical and molecular findings provide a comprehensive picture of the intracellular events triggered by prostaglandin analogues during luteolysis.

Table 1: Effects of PGF2α on Protein Phosphorylation in Bovine Corpus Luteum This table is interactive. You can sort and filter the data.

| Protein | Time Post-Treatment | Fold Increase in Phosphorylation (In Vivo) | Fold Increase in Phosphorylation (In Vitro) | Reference |

|---|---|---|---|---|

| DRP1 (Ser616) | 1 hour | 6.8 | - | life-science-alliance.orglife-science-alliance.org |

| DRP1 (Ser616) | 2 hours | 3.7 | - | life-science-alliance.orglife-science-alliance.org |

| DRP1 (Ser616) | 4 hours | 3.6 | - | life-science-alliance.orglife-science-alliance.org |

| MFF (Ser146) | 1 hour | 1.7 | - | life-science-alliance.org |

| MFF (Ser146) | 2 hours | 1.5 | - | life-science-alliance.org |

| MFF (Ser146) | 4 hours | 1.4 | - | life-science-alliance.org |

| AMPK (Thr172) | 1 hour | 7.1 | - | life-science-alliance.org |

| AMPK (Thr172) | 2 hours | 6.5 | 1.8 (at 30 min) | life-science-alliance.orglife-science-alliance.org |

| AMPK (Thr172) | 4 hours | 6.8 | Elevated | life-science-alliance.orglife-science-alliance.org |

Table 2: Gene Expression Changes in Bovine Corpus Luteum Following Dinoprost Injection This table is interactive. You can sort and filter the data.

| Gene | Treatment | Change in mRNA Expression | Reference |

|---|---|---|---|

| STAR | Intra-CL Dinoprost (2.5 mg & 5 mg) | Decreased | nih.gov |

| RIPK1 | Intra-CL Dinoprost (2.5 mg & 5 mg) | Upregulated | nih.govnih.gov |

| RIPK3 | Intra-CL Dinoprost (2.5 mg & 5 mg) | Upregulated | nih.govnih.gov |

| RIPK1 | IM Dinoprost | Upregulated | nih.gov |

Comparative Preclinical Studies with Prostaglandin Analogues

Comparative preclinical studies are essential for evaluating the relative efficacy and characteristics of different prostaglandin analogues used in veterinary medicine. These studies often compare naturally occurring prostaglandins like dinoprost with synthetic analogues such as cloprostenol.

In lactating dairy cows, studies have compared the effects of cloprostenol sodium and dinoprost tromethamine on estrus detection, conception, and pregnancy rates. merck-animal-health-usa.comnih.gov Some research suggests that cloprostenol may lead to a more rapid decrease in progesterone concentrations within the first 12 hours post-treatment compared to dinoprost. merck-animal-health-usa.com This faster decline in progesterone can lead to higher circulating estradiol concentrations, which may enhance the expression of estrus and potentially improve fertility. merck-animal-health-usa.com One study found that first-parity cows treated with cloprostenol had higher pregnancy rates than those treated with dinoprost. merck-animal-health-usa.comnih.gov However, other studies have reported no significant differences in conception rates between the two analogues when used for estrus synchronization. tdl.orgtdl.org

Another synthetic analogue, d-cloprostenol (B24006), has also been compared to dinoprost and cloprostenol. Research indicates that d-cloprostenol may induce a more significant decrease in progesterone levels compared to the other two, potentially due to its higher potency. iosrjournals.org

The route of administration has also been a variable in comparative studies. For instance, intravenous (IV) versus intramuscular (IM) injections of dinoprost and cloprostenol have been evaluated, with some data suggesting potentially higher conception rates with IV administration, although the differences were not always statistically significant. tdl.orgtdl.org

These comparative studies are crucial for veterinarians to make informed decisions about which prostaglandin analogue to use in different clinical scenarios and reproductive management programs.

Table 3: Comparative Reproductive Performance of Dinoprost vs. Cloprostenol in Dairy Cattle This table is interactive. You can sort and filter the data.

| Parameter | Dinoprost | Cloprostenol | P-value | Reference |

|---|---|---|---|---|

| Breeding Rate | 82.6% | 83.0% | 0.93 | tdl.orgtdl.org |

| Conception Rate | 38.6% | 46.6% | 0.13 | tdl.orgtdl.org |

| Pregnancy Rate | 31.4% | 39.2% | 0.14 | tdl.orgtdl.org |

| Pregnancy Rate (Overall) | 12.2% | 14.4% | 0.02 | nih.gov |

Future Directions and Emerging Research Avenues

Unexplored Mechanisms of Action at the Molecular Level

The canonical signaling pathway for the FP receptor involves coupling to Gαq/11 proteins, which activates the phospholipase C cascade, leading to an increase in intracellular calcium and activation of protein kinase C (PKC). nih.govwikipedia.org However, emerging evidence suggests that the signaling repertoire of the FP receptor is far more complex. Future investigations into Dinoprost (B1670695) 11,15-dipivalate should focus on these less-understood pathways.

Alternative G-Protein Coupling: The FP receptor is not exclusively linked to Gαq. Studies have demonstrated that it can also couple to other G-protein subtypes, including Gαi and Gα12/13. wikipedia.orgfrontiersin.orgbinasss.sa.cr Activation of Gαi can modulate the Raf/MEK/MAP kinase pathway, while Gα12/13 is linked to the activation of Rho family GTPases, which influences cytoskeletal reorganization. nih.govbinasss.sa.cr A recent study in human myometrial cells showed that PGF2α-mediated upregulation of COX-2 requires coupling to both Gαq and Gαi. frontiersin.org A crucial area of research is to determine if Dinoprost 11,15-dipivalate or its active metabolite, dinoprost, exhibits biased agonism, preferentially activating one of these non-canonical pathways over others.

Receptor Crosstalk and Heterologous Regulation: Prostanoid receptors are often co-expressed in the same cells, leading to complex crosstalk. There is evidence of reciprocal regulation between FP and prostaglandin (B15479496) E2 (PGE2) receptors, particularly the EP2 subtype, which can influence cAMP signaling. researchgate.net Furthermore, FP receptor activation has been shown to cause heterologous desensitization of the thromboxane (B8750289) A2 receptor, a process mediated by PKC. nih.gov The potential for Dinoprost 11,15-dipivalate to modulate the activity of other prostanoid receptors, either directly or indirectly, remains a significant unexplored area. researchgate.net

Receptor-Independent and Downstream Pathways: The effects of PGF2α analogs may extend beyond direct receptor agonism. For example, some analogs inhibit adipogenesis by downregulating the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway. arvojournals.org Another key unexplored mechanism is the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which can initiate MAPK signaling cascades independently of Gαq/PKC. nih.gov Additionally, the metabolites of Dinoprost 11,15-dipivalate, including the free acid (dinoprost) and potentially the pivalate (B1233124) esters themselves, may have unique biological activities. Studies on analogous prostaglandin glycerol (B35011) esters suggest they can be hydrolyzed by cellular lipases and may interact with a unique set of receptors or signaling pathways distinct from their free acid counterparts. nih.govacs.orgnih.gov

| Mechanism | Description | Potential Downstream Effect | Key References |

|---|---|---|---|

| Alternative G-Protein Coupling (Gαi, Gα12/13) | FP receptor couples to G-proteins other than the canonical Gαq. | Modulation of MAPK and Rho signaling pathways, influencing gene expression and cytoskeletal dynamics. | nih.govwikipedia.orgfrontiersin.orgbinasss.sa.cr |

| Receptor Crosstalk (e.g., with EP, TP receptors) | Activation of the FP receptor influences the signaling of other nearby prostanoid receptors. | Synergistic or antagonistic effects on secondary messengers like cAMP; heterologous desensitization. | researchgate.netnih.govresearchgate.net |

| EGFR Transactivation | FP receptor activation leads to the indirect activation of the Epidermal Growth Factor Receptor. | PKC-independent activation of the ERK1/2 MAPK pathway. | nih.gov |

| PPARγ Pathway Inhibition | PGF2α analogs can suppress the activity of the PPARγ nuclear receptor. | Inhibition of preadipocyte differentiation and lipid accumulation. | arvojournals.org |

| Activity of Ester Metabolites | The dipivalate ester form may have intrinsic biological activity before hydrolysis to the free acid. | Activation of unique, currently unidentified, receptor systems. | nih.govnih.gov |

Design and Synthesis of Novel Dinoprost 11,15-Dipivalate Derivatives

The development of new chemical entities based on the Dinoprost 11,15-dipivalate scaffold is a promising avenue for enhancing therapeutic specificity and exploring new applications. Future synthetic efforts can be guided by several established medicinal chemistry strategies.

Scaffold Modification for Improved Selectivity: The core prostaglandin structure offers multiple sites for chemical modification. Alterations to the α-chain and ω-chain can significantly impact receptor binding affinity and selectivity. The goal would be to design derivatives that exhibit higher selectivity for the FP receptor over other prostanoid receptors (e.g., EP1, EP3, DP), which could minimize potential off-target effects. nih.gov

Development of Dual-Pharmacology Ligands: A successful strategy in modern drug design is the creation of single molecules that act on multiple targets. Following the example of nitric oxide (NO)-donating PGF2α analogs developed for glaucoma, future work could involve synthesizing NO-donating derivatives of Dinoprost 11,15-dipivalate. frontiersin.org Such compounds could offer synergistic effects by combining the actions of the prostanoid with the vasodilatory and signaling properties of nitric oxide.

Design of Biased Agonists: Given the diverse signaling pathways associated with the FP receptor, there is a significant opportunity to design biased agonists. These are ligands that preferentially activate a specific downstream pathway (e.g., Gαi-mediated MAPK activation) while having minimal effect on another (e.g., Gαq-mediated calcium mobilization). nih.gov This approach could isolate a desired physiological response from undesired ones, leading to drugs with improved therapeutic windows.

Modulation of Prodrug Properties: The dipivalate ester functions as a prodrug moiety, enhancing lipophilicity and stability. Synthesizing a library of derivatives with different ester groups (e.g., acetate, propionate, benzoate) could allow for fine-tuning of the rate of hydrolysis to the active dinoprost. This would provide a means to control the pharmacokinetic profile, including the onset and duration of action, tailoring the compound for specific therapeutic needs.

| Design Strategy | Objective | Potential Advantage | Example Principle |

|---|---|---|---|

| Scaffold Modification | Enhance binding affinity and selectivity for the FP receptor. | Reduction of off-target effects mediated by other prostanoid receptors. | Modifying α- and ω-chains to optimize fit in the FP receptor binding pocket. nih.gov |

| Dual-Pharmacology Ligands | Incorporate a second pharmacophore into the molecule. | Achieve synergistic therapeutic effects from a single chemical entity. | Covalently linking a nitric oxide-donating group. frontiersin.org |

| Biased Agonism | Create ligands that preferentially activate specific intracellular signaling pathways. | Separate desired therapeutic actions from pathways linked to side effects. | Design derivatives that favor Gαi or EGFR transactivation over Gαq signaling. nih.gov |

| Prodrug Moiety Optimization | Vary the ester groups at the C11 and C15 positions. | Control the rate of hydrolysis and, consequently, the pharmacokinetic profile. | Replacing pivalate with other esters to modulate enzymatic cleavage rates. |

Advanced Preclinical Models for Deeper Physiological Understanding

To bridge the gap between in vitro findings and clinical outcomes, it is imperative to move beyond traditional cell culture and animal models. The next generation of preclinical models will offer a more nuanced and human-relevant understanding of the physiological effects of Dinoprost 11,15-dipivalate.

3D Organoid Systems: Human-derived three-dimensional organoids that recapitulate the architecture and function of specific tissues (e.g., uterine, retinal, or ciliary muscle organoids) are powerful tools. These models can be used to study complex cellular interactions, tissue remodeling, and the long-term effects of Dinoprost 11,15-dipivalate in a more physiologically relevant context than 2D cell culture.

Genetically Engineered and Humanized Animal Models: While traditional animal models are useful, species differences in receptor expression and function can limit their predictive power. The use of genetically engineered animals, such as FP receptor knockout mice, is crucial for definitively separating on-target from off-target effects. nih.gov Furthermore, developing "humanized" models that express the human FP receptor can provide more accurate data on receptor-ligand interactions and downstream signaling.

Microphysiological Systems (Organs-on-a-Chip): These microfluidic devices contain living human cells in a micro-environment that mimics the structure and function of human organs. An "eye-on-a-chip" could model the aqueous humor outflow pathways, allowing for detailed, real-time analysis of how Dinoprost 11,15-dipivalate affects the trabecular meshwork and ciliary muscle cells. Similarly, a "uterus-on-a-chip" could be used to study myometrial contractility and inflammation.

| Model Type | Description | Key Research Question Addressed | Limitations |

|---|---|---|---|

| Traditional 2D Cell Culture | Monolayers of isolated primary cells or cell lines. | Basic receptor binding, signaling cascades, and gene expression. | Lacks tissue architecture and complex cell-cell interactions. |

| 3D Organoids | Self-organizing structures derived from stem cells that mimic organ architecture. | Tissue-level responses, cell differentiation, and extracellular matrix remodeling. | Lack of vascularization and immune components. |

| Genetically Engineered Animals | Animals (e.g., mice) with specific genes knocked out or replaced with human counterparts. | On-target vs. off-target effects; human-specific receptor interactions. | Underlying physiology remains that of the animal model. |

| Organs-on-a-Chip | Microfluidic devices with human cells simulating organ-level function. | Dynamic physiological responses, fluid mechanics, and cell-matrix interactions in real-time. | Highly complex to develop; may not capture full systemic effects. |

Integration of Computational Chemistry in SAR and Drug Design

The application of computational methods is set to revolutionize the discovery and optimization of prostaglandin analogs. The recent publication of high-resolution cryogenic electron microscopy (cryo-EM) structures of the human FP receptor in complex with different agonists provides an unprecedented opportunity for structure-based drug design. nih.gov

Molecular Docking and Dynamics Simulations: With the availability of the FP receptor structure, molecular docking can be used to predict the precise binding mode of Dinoprost 11,15-dipivalate and its active metabolite. nih.gov This can elucidate the specific interactions that confer potency and selectivity. Subsequent molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-receptor complex, revealing how the ligand induces the conformational changes necessary for G-protein coupling and activation. These simulations can also help explain selectivity by comparing the binding to FP versus other prostanoid receptors like EP3. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By developing QSAR models for Dinoprost 11,15-dipivalate derivatives, researchers can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates and making the drug discovery process more efficient.

In Silico Design of Biased Agonists: Computational techniques can be instrumental in the rational design of biased agonists. By simulating the interaction of novel ligands with the receptor, it may be possible to identify chemical modifications that stabilize receptor conformations known to preferentially engage specific G-proteins (e.g., Gαi or Gα12/13) or other signaling partners like β-arrestins and EGFR. nih.govnih.gov This approach allows for the targeted design of molecules with highly specific functional profiles.

| Technique | Application | Research Goal | Key Requirement |

|---|---|---|---|

| Molecular Docking | Predict the binding pose of the ligand within the receptor's active site. | Understand the structural basis of affinity and selectivity. | High-resolution 3D structure of the FP receptor. nih.gov |

| Molecular Dynamics (MD) | Simulate the movement of the ligand-receptor complex over time. | Investigate the mechanism of receptor activation and conformational changes. | Significant computational power and a starting 3D structure. |

| QSAR | Correlate chemical structure with biological activity for a series of analogs. | Predict the activity of new derivatives to guide synthesis. | A dataset of compounds with known structures and measured activities. |

| Biased Ligand Design | Use structural and simulation data to design compounds that favor specific signaling pathways. | Develop next-generation therapeutics with higher specificity and fewer side effects. | Understanding of receptor conformations linked to different signaling outcomes. nih.govnih.gov |

Q & A

Basic: What are the validated analytical methods to confirm the purity and stability of Dinoprost 11,15-dipivalte in experimental settings?

Methodological Answer:

- HPLC and LC-MS : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard methods for quantifying purity. The European Pharmacopoeia (EP) recommends using these techniques to verify that the compound meets the 90.0–110.0% labeled potency range .

- Storage Conditions : Preserve the compound in single-dose Type I glass containers to minimize degradation. Monitor stability under controlled temperatures (e.g., 25°C for solid forms) and avoid prolonged exposure to light .

Advanced: How can researchers resolve contradictions in this compound’s apoptotic effects observed across different in vitro cell models?

Methodological Answer:

- Model-Specific Variables : Replicate experiments using standardized cell lines (e.g., goat luteal cells vs. human endometrial cells) and document culture conditions (e.g., serum concentration, incubation time). Evidence from goat luteal cells shows Dinoprost induces ER stress via GRP78 upregulation, but human cells may require adjusted concentrations .

- Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability. Use post-hoc tests to identify outliers and validate reproducibility .

Basic: What protocols ensure safe handling of this compound during laboratory experiments?

Methodological Answer:

- Skin Absorption Mitigation : Wear nitrile gloves and lab coats. Immediately wash skin spills with soap and water, as Dinoprost derivatives are readily absorbed .

- Ventilation : Use fume hoods when preparing stock solutions to avoid inhalation of aerosolized particles.

Advanced: How to design a study investigating this compound’s cross-species receptor binding efficacy?

Methodological Answer:

- Hypothesis Testing : Frame the question using FINER criteria (Feasible, Novel, Ethical, Relevant). Example: “Does this compound exhibit higher FP receptor affinity in bovine vs. murine models?” .

- Experimental Workflow :

Basic: What are the key steps to synthesize this compound with high enantiomeric purity?

Methodological Answer:

- Stereochemical Control : Employ asymmetric synthesis techniques, such as chiral auxiliary-mediated cyclization, to ensure correct configuration at C9, C11, and C15.

- Purification : Use preparative HPLC with chiral columns to isolate the desired enantiomer. Confirm purity via nuclear magnetic resonance (NMR) and optical rotation measurements .

Advanced: How to address discrepancies in this compound’s reported half-life across pharmacokinetic studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from published studies and assess covariates (e.g., administration route, animal model). Use Bayesian hierarchical models to quantify uncertainty .

- In Vivo Validation : Conduct parallel experiments in a controlled rodent model, sampling plasma at 0, 15, 30, 60, and 120 minutes post-administration. Compare decay curves using non-linear regression .

Basic: What criteria should guide the selection of solvent systems for this compound in cell-based assays?

Methodological Answer:

- Solubility Testing : Pre-screen solvents (e.g., DMSO, ethanol) to ensure ≤0.1% final concentration in culture media, avoiding cytotoxicity.

- Vehicle Controls : Include solvent-only controls to isolate compound-specific effects .

Advanced: How to optimize experimental parameters for studying this compound-induced ER stress in 3D cell cultures?

Methodological Answer:

- 3D Model Development : Use Matrigel-embedded spheroids or organoids. Standardize hypoxia levels (e.g., 5% O₂) to mimic physiological conditions.

- Biomarker Quantification : Measure GRP78, CHOP, and caspase-3 via Western blot or multiplex immunoassays. Normalize to housekeeping genes and validate with siRNA knockdowns .

Basic: How to ensure compliance with ethical and reproducibility standards when publishing this compound research?

Methodological Answer:

- Data Transparency : Deposit raw datasets (e.g., HPLC chromatograms, dose-response curves) in public repositories like Zenodo or Figshare. Provide detailed metadata, including instrument settings .

- Reagent Documentation : Cite commercial sources (e.g., EP Reference Standards) and lot numbers. For novel syntheses, include step-by-step protocols in supplementary materials .

Advanced: What strategies validate this compound’s specificity for FP receptors in the presence of off-target prostaglandin pathways?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.